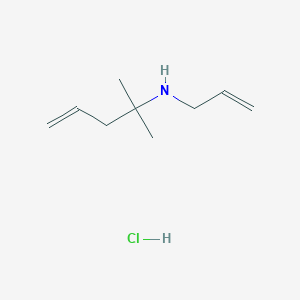
2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride, also known as MPPE, is a synthetic compound that has gained interest in scientific research due to its potential use as a drug for various conditions. MPPE is a member of the amphetamine family and has a similar structure to other amphetamines.
Wirkmechanismus
2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride works by increasing the release of dopamine and norepinephrine in the brain. Dopamine and norepinephrine are neurotransmitters that are involved in regulating mood, attention, and appetite. By increasing the levels of these neurotransmitters, 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride can improve cognitive function, reduce appetite, and improve mood.
Biochemical and Physiological Effects:
2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has been shown to increase heart rate, blood pressure, and body temperature. These effects are similar to other amphetamines and are due to the release of dopamine and norepinephrine in the brain. 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has also been shown to increase glucose uptake in the brain, which can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has several advantages for lab experiments, including its ability to improve cognitive function and reduce appetite. 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has also been shown to have a low potential for abuse and addiction compared to other amphetamines. However, 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has limitations in terms of its potential side effects on the cardiovascular system and its potential for toxicity.
Zukünftige Richtungen
For research include investigating its potential use as a treatment for various conditions, studying its long-term effects on the cardiovascular system, and developing new compounds with similar effects but with fewer side effects.
Synthesemethoden
2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride can be synthesized through a multi-step process that involves the reaction of 2-methyl-2-butene, formaldehyde, and ammonia to form 2-methyl-N-prop-2-enylpent-4-en-2-amine. This intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride. The synthesis method has been optimized to produce high yields of pure 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has been studied for its potential use as a drug for various conditions such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has been shown to increase dopamine and norepinephrine levels in the brain, which can improve cognitive function and reduce appetite. 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has also been studied for its potential use as a treatment for depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
2-methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-5-7-9(3,4)10-8-6-2;/h5-6,10H,1-2,7-8H2,3-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPNLEUIJMPRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)NCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


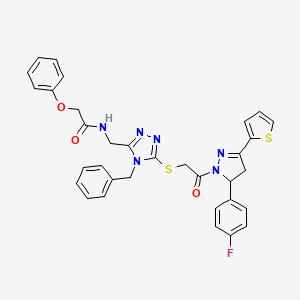
![Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2419313.png)
![1-[4-[(2-Amino-5-thiazolyl)methyl]phenyl]ethanone](/img/structure/B2419314.png)
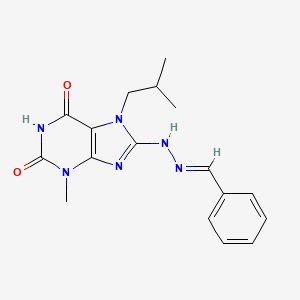

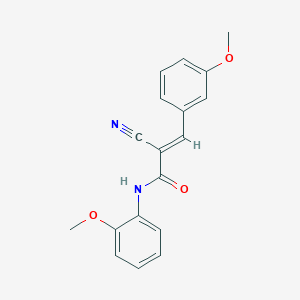
![8-methoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2419326.png)
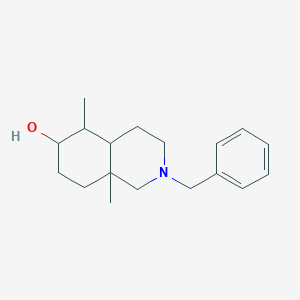
![Methyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2419329.png)
![N-{4-[7-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2419330.png)
![4,5-dimethoxy-2-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2419331.png)

![1-heptyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2419333.png)